3-(Triethoxysilyl)propan-1-ol

Description

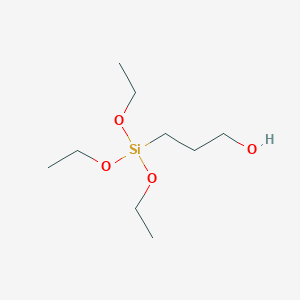

3-(Triethoxysilyl)propan-1-ol is an organosilicon compound characterized by a hydroxyl-terminated three-carbon alkyl chain linked to a triethoxysilyl group. This structure enables dual functionality: the hydroxyl group participates in hydrogen bonding and polar interactions, while the triethoxysilyl group facilitates covalent bonding to inorganic surfaces (e.g., SiO₂) via hydrolysis and condensation reactions. The compound is widely used in materials science as a coupling agent for surface functionalization, enhancing adhesion between organic polymers and inorganic substrates .

Properties

IUPAC Name |

3-triethoxysilylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O4Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUBRRLYMADSGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCO)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555029 | |

| Record name | 3-(Triethoxysilyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53394-61-9 | |

| Record name | 3-(Triethoxysilyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Triethoxysilyl)-1-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8SFL7ZM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Hydrosilylation Reaction: One common method for synthesizing 3-(Triethoxysilyl)propan-1-ol involves the hydrosilylation of allyl alcohol with triethoxysilane. This reaction is typically catalyzed by platinum-based catalysts under mild conditions.

Grignard Reaction: Another method involves the reaction of a Grignard reagent with a chlorosilane. For example, the reaction of 3-chloropropanol with triethoxysilane in the presence of a Grignard reagent can yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(Triethoxysilyl)propan-1-ol can undergo oxidation reactions to form corresponding silanols or siloxanes.

Reduction: The compound can be reduced to form silane derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silane derivatives.

Substitution: Various organosilicon compounds with different functional groups.

Scientific Research Applications

Applications in Polymer Chemistry

2.1. Rubber Composites

Recent research highlights the synthesis of multifunctional rubber chemicals incorporating 3-(triethoxysilyl)propan-1-ol in natural rubber/silica composites. This application aims to inhibit silica agglomeration within the rubber matrix, thereby improving mechanical properties and durability. The study demonstrated that the incorporation of this silane enhanced the dispersion of silica particles, leading to improved tensile strength and elasticity in rubber products .

2.2. Coatings and Adhesives

This compound is utilized as a modifier in coatings and adhesives to improve adhesion properties. Its ability to form siloxane bonds with substrates enhances the durability and resistance of coatings against environmental factors. Case studies have shown significant improvements in adhesion strength when this silane is included in formulations for industrial coatings .

Applications in Cosmetic Formulations

3.1. Skin Care Products

In cosmetic formulations, this compound serves as an effective film former and stabilizer. It contributes to the sensory properties of products, enhancing skin feel and providing moisture retention benefits. Studies indicate that formulations containing this silane exhibit improved stability and performance compared to those without it .

3.2. Drug Delivery Systems

The compound has also been investigated for its role in enhancing the bioavailability of topical drug formulations. By modifying the surface properties of delivery systems, it facilitates better penetration of active ingredients through the skin barrier .

Environmental Applications

4.1. CO2 Adsorption

Recent studies have explored the use of this compound in mesoporous silica materials for environmental applications such as CO2 adsorption. The functionalization of silica with this silane significantly enhances its affinity for CO2, making it a promising candidate for carbon capture technologies .

Data Table: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 3-(Triethoxysilyl)propan-1-ol involves its ability to form covalent bonds with both organic and inorganic materials. The silane group can react with hydroxyl groups on the surface of inorganic materials, forming strong Si-O-Si bonds. The hydroxyl group can participate in various chemical reactions, allowing the compound to bond with organic materials. This dual reactivity makes it an effective coupling agent and adhesion promoter.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Triethoxysilyl)propan-1-amine

- Structure : Replaces the hydroxyl group with an amine (-NH₂).

- Key Properties: Reactivity: Participates in Paal–Knorr reactions to form pyrrole-functionalized graphene layers, achieving yields up to 91% . Applications: Surface functionalization for advanced composites and electronics.

- Contrast : The amine group enables nucleophilic reactions and coordination chemistry, unlike the hydroxyl group in 3-(triethoxysilyl)propan-1-ol, which favors hydrogen bonding and siloxane network formation.

3-(Methylsulphanyl)propan-1-ol

- Structure : Contains a methylsulphanyl (-SCH₃) group instead of triethoxysilyl.

- Key Properties :

- Contrast : The sulphanyl group introduces sulfur-based reactivity (e.g., oxidation to disulfides), diverging from the silane-based applications of this compound.

3-(Pyridin-3-yl)propan-1-ol

- Structure : Substituted with a pyridinyl aromatic ring.

- Key Properties :

- Contrast : The aromatic pyridine moiety enables π-π stacking and hydrogen bonding, making it suitable for medicinal chemistry, unlike the surface-modifying silane group.

Alkyl Chain and Substituent Modifications

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structure : Features a branched dimethyl group and a tolyl (methylphenyl) substituent.

- Key Properties :

- Contrast : The bulky substituents reduce reactivity compared to this compound, prioritizing volatility and sensory properties over surface adhesion.

3-(2,5-Diaminophenyl)propan-1-ol

Triethoxysilyl Derivatives with Variable Alkyl Chains

Long-Chain Triethoxysilyl Compounds (e.g., Molecule 1–4 in )

- Structure : 11-carbon alkyl chain with triethoxysilyl and fluorinated head-groups.

- Key Properties: Molecular Rectification: Enhanced dipole moments and ordering in self-assembled monolayers (SAMs) for electronics .

- Contrast : Longer chains improve thermal stability and molecular alignment but reduce hydrolysis rates compared to the shorter 3-carbon chain in this compound.

Short-Chain Triethoxysilyl Compounds (e.g., Molecule 5–9 in )

- Structure : 3-carbon alkyl chain analogous to this compound but with imine head-groups.

- Key Properties :

- Contrast : The hydroxyl group in this compound offers better hydrophilicity and biocompatibility compared to fluorinated imine termini.

Comparative Data Table

Research Findings and Insights

- Reactivity : The hydroxyl group in this compound enables rapid hydrolysis, forming stable siloxane bonds, whereas amine or imine derivatives require specific catalysts or conditions .

- Applications : Triethoxysilyl compounds with short alkyl chains (e.g., 3 carbons) are preferred in electronics for efficient charge transport, while longer chains favor thermal stability in composites .

- Biological vs. Material Use : Sulfur- or nitrogen-containing analogs (e.g., 3-(methylsulphanyl)propan-1-ol) dominate in biological systems, while silane derivatives excel in industrial material synthesis .

Biological Activity

3-(Triethoxysilyl)propan-1-ol, also known as APTES (aminopropyltriethoxysilane), is a silane coupling agent widely used in various fields, including materials science, biochemistry, and nanotechnology. Its unique structure allows it to bond with organic and inorganic materials, making it an important compound in the development of functional materials. This article explores its biological activity, emphasizing its antimicrobial properties and potential applications in drug delivery and biocompatibility.

- Molecular Formula : C_9H_22O_3Si

- Molecular Weight : 206.36 g/mol

- CAS Number : 2943-75-1

The biological activity of this compound primarily stems from its ability to form siloxane bonds with surfaces and biomolecules. The amine group in APTES can interact with various biological entities, enhancing the compound's utility in biomedical applications. Its mechanism involves:

- Surface Modification : APTES modifies surfaces to improve biocompatibility and promote cell adhesion.

- Drug Delivery Systems : It can be used to create carriers that facilitate the targeted delivery of therapeutic agents.

Antimicrobial Properties

Research indicates that APTES exhibits significant antimicrobial activity against a range of pathogens. The following table summarizes key findings from various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 0.25 mg/mL | |

| Candida albicans | 1.0 mg/mL |

These results suggest that APTES could be an effective antimicrobial agent, particularly in medical settings where infection control is critical.

Biocompatibility

Biocompatibility studies have shown that APTES-modified surfaces promote cell adhesion and proliferation. For instance, when tested with human fibroblasts, surfaces treated with APTES exhibited enhanced cell attachment compared to untreated controls. This property is crucial for applications in tissue engineering and regenerative medicine.

Case Study 1: Antimicrobial Coatings

A study investigated the use of APTES as a coating material for medical devices. The results demonstrated that devices coated with APTES significantly reduced bacterial colonization compared to uncoated devices. This reduction was attributed to the enhanced hydrophilicity and surface charge provided by the silane treatment.

Case Study 2: Drug Delivery Systems

In another study, APTES was utilized to functionalize silica nanoparticles for drug delivery applications. The modified nanoparticles showed improved loading capacity for anticancer drugs and enhanced release profiles in physiological conditions, indicating their potential for targeted therapy.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Antibacterial Efficacy : APTES-modified surfaces exhibited a higher antibacterial effect than traditional coatings, suggesting its potential in developing advanced antimicrobial materials.

- Cellular Interaction : Studies showed that APTES promotes better cellular interactions due to its ability to facilitate protein adsorption on surfaces, which is essential for cell adhesion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.